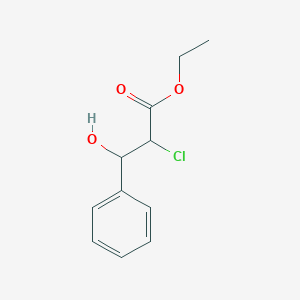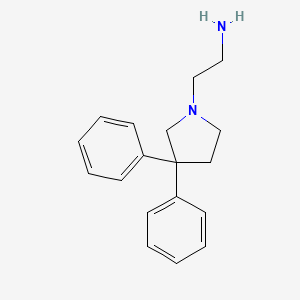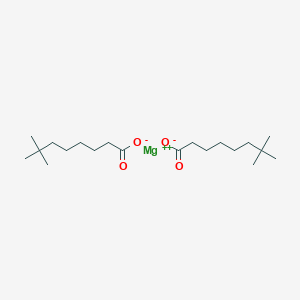
Magnesium neo decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium neo decanoate, also known as magnesium neodecanoate, is a chemical compound with the molecular formula C20H38MgO4. It is a magnesium salt of 3,3,5,5-tetramethylhexanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of magnesium 3,3,5,5-tetramethylhexanoate typically involves the reaction of magnesium oxide or magnesium hydroxide with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of magnesium 3,3,5,5-tetramethylhexanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium neo decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts are used for substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide and organic by-products.
Reduction: Magnesium metal and organic residues.
Substitution: New metal salts and organic compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium neo decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems and enzyme functions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of magnesium 3,3,5,5-tetramethylhexanoate involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, influencing metabolic pathways and cellular functions. In industrial applications, it acts as a catalyst, facilitating chemical reactions by lowering activation energy .
Vergleich Mit ähnlichen Verbindungen
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Comparison: Magnesium neo decanoate is unique due to its specific structure and properties. Unlike other magnesium compounds, it has a branched aliphatic chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specialized applications where other magnesium compounds may not be as effective .
Eigenschaften
Molekularformel |
C20H38MgO4 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
magnesium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Mg/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
OQWBVEQWPPRAMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine](/img/structure/B8271998.png)

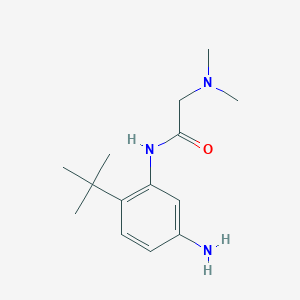
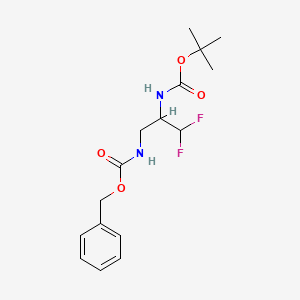
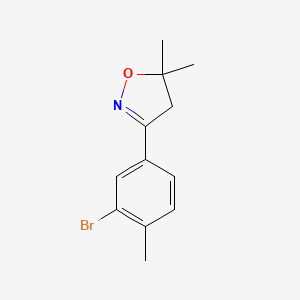
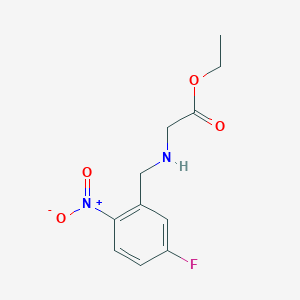
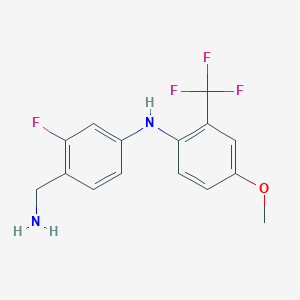
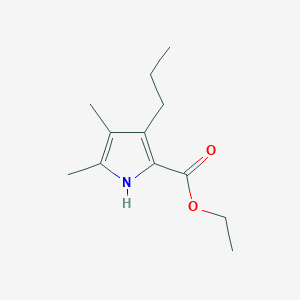
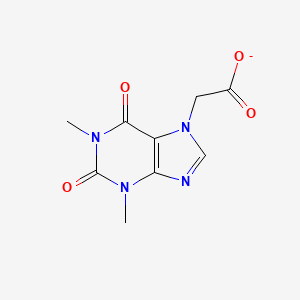
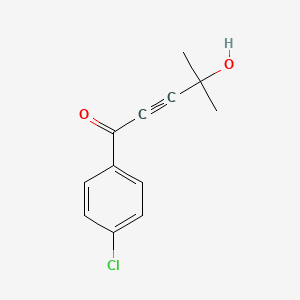
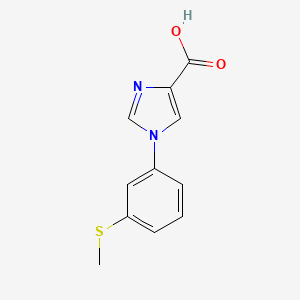
![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)
